Cinnamadin

描述

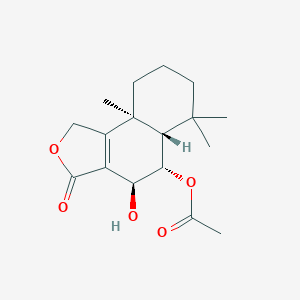

Cinnamadin is a drimane-type sesquiterpenoid isolated from the bark of Cinnamosma fragrans, a medicinal plant endemic to Madagascar . It belongs to a class of bioactive compounds known for their structural complexity and diverse biological activities. This compound (referred to as compound 9 in phytochemical studies) was identified alongside other drimane derivatives, such as cinnamodial and polygodial, during a phytochemical investigation of the plant’s ethyl acetate and methanol extracts .

属性

分子式 |

C17H24O5 |

|---|---|

分子量 |

308.4 g/mol |

IUPAC 名称 |

[(4S,5S,5aS,9aS)-4-hydroxy-6,6,9a-trimethyl-3-oxo-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] acetate |

InChI |

InChI=1S/C17H24O5/c1-9(18)22-13-12(19)11-10(8-21-15(11)20)17(4)7-5-6-16(2,3)14(13)17/h12-14,19H,5-8H2,1-4H3/t12-,13+,14-,17+/m0/s1 |

InChI 键 |

IXRCUCMDEOVZLM-QDEZUTFSSA-N |

手性 SMILES |

CC(=O)O[C@@H]1[C@H](C2=C(COC2=O)[C@@]3([C@@H]1C(CCC3)(C)C)C)O |

规范 SMILES |

CC(=O)OC1C(C2=C(COC2=O)C3(C1C(CCC3)(C)C)C)O |

同义词 |

cinnamadin |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Cinnamadin is structurally related to other drimane sesquiterpenoids and aromatic glycosides isolated from Cinnamosma fragrans. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Structural Similarities :

- This compound, cinnamodial, and polygodial share a drimane骨架 but differ in functional groups. Cinnamodial and polygodial feature dialdehyde moieties, whereas this compound’s oxygenation pattern is distinct but unspecified in available data .

- Cinnarizine, though functionally similar (used for motion sickness), is structurally unrelated, belonging to the piperazine class .

Biological Activities :

- This compound : Preliminary studies suggest anti-proliferative effects, though specific targets or potency data are lacking .

- Cinnamodial/Polygodial : Exhibit broad-spectrum antimicrobial and cytotoxic activities, attributed to their reactive aldehyde groups .

- Cinnarizine : Clinically used for vertigo and migraine; acts via calcium channel blockade and antihistaminic effects .

Synthetic and Analytical Challenges: Drimane sesquiterpenoids like this compound require advanced spectroscopic techniques (e.g., NMR, MS) for differentiation due to their structural nuances . Cinnarizine, being synthetic, is characterized via chromatographic methods (HPLC, UV) and has well-documented pharmacokinetic profiles .

Nomenclature and Regulatory Considerations

- Nomenclature: this compound follows IUPAC substitutive naming rules for sesquiterpenoids, while cinnarizine uses a non-systematic pharmaceutical name .

- Regulatory Status : Cinnarizine is approved for clinical use, whereas this compound remains in early research stages, highlighting the need for rigorous safety and efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。